molecular formula C8H11N5 B13341588 {2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine

{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13341588
M. Wt: 177.21 g/mol
InChI Key: KUFOLGKDUMYNEB-UHFFFAOYSA-N
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Description

{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing {2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and G2/M phase arrest, making it a valuable compound for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyridines: Similar in structure but differ in the position of nitrogen atoms.

    [1,2,4]Triazolo[1,5-a]pyrimidines: Share the same core structure but may have different substituents.

Uniqueness

{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple signaling pathways makes it a promising candidate for drug development and other scientific applications .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

(2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C8H11N5/c1-2-7-11-8-10-4-3-6(5-9)13(8)12-7/h3-4H,2,5,9H2,1H3

InChI Key

KUFOLGKDUMYNEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=N1)CN

Origin of Product

United States

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